molecular formula C18H19NO4 B3757772 methyl 3-[(4-phenoxybutanoyl)amino]benzoate

methyl 3-[(4-phenoxybutanoyl)amino]benzoate

Cat. No.: B3757772
M. Wt: 313.3 g/mol
InChI Key: DDWMTLFEFQQEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl benzoate compounds are often used in organic synthesis due to their chemical properties . They typically consist of a benzene ring substituted with an amino group and a methoxy carbonyl group .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivative in the presence of a dehydrating agent .


Molecular Structure Analysis

The molecular structure of similar compounds consists of a benzene ring, which is a cyclic compound with alternating double bonds, substituted with various functional groups .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can vary widely depending on the specific functional groups present on the benzene ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, methyl 4-aminobenzoate has a molecular weight of 151.16 and is a solid at room temperature .

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the system in which it is used. For example, some benzoate derivatives have antimicrobial properties .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, some benzoate derivatives can cause skin and eye irritation .

Properties

IUPAC Name

methyl 3-(4-phenoxybutanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-22-18(21)14-7-5-8-15(13-14)19-17(20)11-6-12-23-16-9-3-2-4-10-16/h2-5,7-10,13H,6,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWMTLFEFQQEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)CCCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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